1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazoquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Imidazoquinazolines: These compounds are structurally related and can serve as analogs for studying structure-activity relationships.
Uniqueness
1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and potential for hydrogen bonding, making it a valuable compound for various applications.
Properties
CAS No. |
62481-16-7 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C13H13N3O2/c1-9-8-16-12(18)10-4-2-3-5-11(10)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3 |
InChI Key |
ZJKWURBEBFCCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C3=CC=CC=C3N=C2N1CCO |
Origin of Product |
United States |
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